REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:16])[CH2:9][C:10]([CH3:15])([CH3:14])[O:11]2)=[CH:6][CH:5]=1.Cl[CH2:18][O:19][CH2:20][CH3:21]>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.ClCCl>[CH2:20]([O:19][CH2:18][O:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:16])[CH2:9][C:10]([CH3:14])([CH3:15])[O:11]2)=[CH:6][CH:5]=1)[CH3:21] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(CC(OC2=C1)(C)C)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
ClCOCC
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCOC1=CC=C2C(CC(OC2=C1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |